molecular formula C3H4N4O B2974193 2-Methyl-2h-tetrazole-5-carbaldehyde CAS No. 55408-47-4

2-Methyl-2h-tetrazole-5-carbaldehyde

Cat. No.: B2974193
CAS No.: 55408-47-4
M. Wt: 112.092
InChI Key: PPAQSZMPTHGKSE-UHFFFAOYSA-N
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Description

2-Methyl-2H-tetrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C3H4N4O and a molecular weight of 112.09 g/mol It is characterized by a tetrazole ring substituted with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazine with formamide, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-2H-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing biological pathways .

Comparison with Similar Compounds

  • 2-Methyl-2H-tetrazole-5-carboxylic acid
  • 2-Methyl-2H-tetrazole-5-methanol
  • 2-Methyl-2H-1,2,3,4-tetrazole-5-thiol

Comparison: 2-Methyl-2H-tetrazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, the carboxylic acid derivative is more acidic, while the alcohol derivative is more prone to oxidation .

Properties

IUPAC Name

2-methyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQSZMPTHGKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-47-4
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde
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